molecular formula C11H9N3 B1361172 2-Amino-4-methylquinoline-3-carbonitrile CAS No. 28448-11-5

2-Amino-4-methylquinoline-3-carbonitrile

Cat. No. B1361172
CAS RN: 28448-11-5
M. Wt: 183.21 g/mol
InChI Key: DXXUIIMDJKUSES-UHFFFAOYSA-N
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Description

2-Amino-4-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . It is a light yellow solid .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methylquinoline-3-carbonitrile consists of a benzene ring fused with a pyridine moiety . The InChI code is 1S/C11H9N3/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3,(H2,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-methylquinoline-3-carbonitrile include a boiling point of 399.1°C (predicted), a density of 1.24 g/cm3 (predicted), and a pKa of 3.97 (predicted) . The compound is a light yellow solid .

Scientific Research Applications

Synthesis of Novel Derivatives

  • Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized and its reactivity studied, indicating potential for developing new chemical entities with diverse applications (Elkholy & Morsy, 2006).

Corrosion Inhibition

  • Computational Study on Corrosion Inhibition : Computational analysis showed the potential of certain 2-aminoquinoline derivatives, including 2-amino-4-methylquinoline-3-carbonitrile, as effective corrosion inhibitors for iron, supporting their application in material sciences (Erdoğan et al., 2017).
  • Electrochemical and Surface Analysis Studies : These derivatives have shown significant inhibition efficiency against corrosion, confirmed through electrochemical, SEM, AFM, and XPS studies (Singh, Srivastava, & Quraishi, 2016).

Antifungal Activity

  • Synthesis and Antifungal Properties Evaluation : A series of 2-aminoquinoline derivatives, including 2-amino-4-methylquinoline-3-carbonitrile, were synthesized and evaluated for their antifungal activity, indicating their potential use in developing new antifungal agents (Gholap et al., 2007).

Synthesis of Heterocyclic Systems

  • Chemical Transformations Under Nucleophilic Conditions : The reactivity of 2-aminoquinoline derivatives towards various nucleophilic reagents was explored, leading to the creation of diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).

Antitumor Activity

  • Inhibition of β-Catenin in Colorectal Cancer : A specific 2-aminoquinoline derivative demonstrated potential as a ligand for β-Catenin protein, suggesting its role in antitumor activities, particularly in colorectal cancer (Mansour et al., 2021).

Epidermal Growth Factor Receptor (EGFR) Inhibition

  • Inhibitors of EGFR Kinase : Certain 2-aminoquinoline derivatives have been identified as effective inhibitors of EGFR kinase, with implications for cancer treatment (Wissner et al., 2000).

properties

IUPAC Name

2-amino-4-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXUIIMDJKUSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345260
Record name 2-Amino-4-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylquinoline-3-carbonitrile

CAS RN

28448-11-5
Record name 2-Amino-4-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
AEWAO Sarhan, ZA Hozien, HAH El-Sherief - Bioorganic & medicinal …, 2001 - Elsevier
… 2-Amino-4-methylquinoline-3-carbonitrile (2) was prepared as unreported starting material for several interesting 2-deoxo-5-deazalloxazine derivatives. Cyclization of 2 using …
Number of citations: 19 www.sciencedirect.com
M Ramanathan, J Wan, YH Liu, SM Peng… - Organic & Biomolecular …, 2020 - pubs.rsc.org
… Preparation of 2-amino-4-methylquinoline-3-carbonitrile from 2-aminoaceto-phenone and malononitrile in refluxing pyridine was reported by Sarhan's group. 6g Other than this study, …
Number of citations: 5 pubs.rsc.org
Y Wan, W Lin, H Xin, R Yuan, L Zhao… - Journal of …, 2013 - Wiley Online Library
… Second, when 2-aminoacetophenone (3) was treated with malononitrile (1) (Scheme 3), we obtain an unexpected product 2-amino-4-methylquinoline-3-carbonitrile (5). Its X-ray single …
Number of citations: 1 onlinelibrary.wiley.com
LY Ukhin, EG Belov - Russian Chemical Bulletin, 2008 - Springer
… 3,1 oxazino[4,5b]quinolin 4 one, have been recently obtained in a mixture with 5 methyl 2 phenyl 2 deoxo 5 deazaalloxazine by refluxing 2 amino 4 methylquinoline 3 carbonitrile with …
Number of citations: 5 link.springer.com

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